Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the triazolo-pyrimidine family. This class of compounds is known for its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness
Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C8H7N5O5 |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
methyl 5-methyl-6-nitro-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H7N5O5/c1-3-4(13(16)17)6(14)12-8(9-3)10-5(11-12)7(15)18-2/h1-2H3,(H,9,10,11) |
InChI Key |
VXOOPAFDKUPVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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